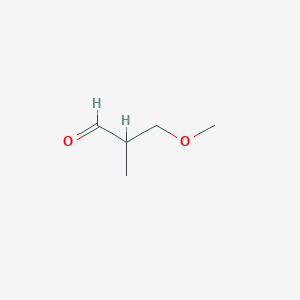

3-Methoxy-2-methylpropanal

描述

Contextualization within Aldehyde Chemistry for Complex Molecule Construction

Aldehydes are a cornerstone of organic synthesis, primarily due to the reactivity of the carbonyl group. scbt.comnumberanalytics.com The electrophilic nature of the carbonyl carbon makes aldehydes highly susceptible to nucleophilic attack, facilitating a wide array of carbon-carbon bond-forming reactions. numberanalytics.com These reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions, are fundamental to the assembly of complex molecular architectures from simpler starting materials. scbt.comsigmaaldrich.com Aldehydes serve as crucial intermediates in the synthesis of diverse chemical structures such as alcohols, carboxylic acids, and polymers. numberanalytics.com Their versatility allows chemists to introduce new functional groups and modify molecular structures, which is particularly vital in the design and synthesis of pharmaceuticals and other biologically active compounds. numberanalytics.com

3-Methoxy-2-methylpropanal fits within this context as a bifunctional building block. Its aldehyde group partakes in the characteristic reactions mentioned above, enabling chain elongation and the introduction of new stereocenters. Simultaneously, the methoxy (B1213986) group at the 3-position offers an additional point for chemical modification or can influence the stereochemical outcome of reactions at the adjacent chiral center. This dual functionality allows it to be used in the construction of specific polyketide-like fragments, which are common motifs in many natural products.

Significance of this compound as a Chiral Building Block Precursor

While this compound is itself an achiral molecule, it serves as a valuable starting point for the synthesis of important chiral building blocks. semanticscholar.org Chiral building blocks are enantiomerically pure compounds used in the synthesis of complex target molecules, ensuring precise control over the stereochemistry of the final product. semanticscholar.org This is of paramount importance in pharmaceutical chemistry, where the biological activity of a molecule can be highly dependent on its stereoisomeric form.

The transformation of this compound into chiral molecules typically involves asymmetric synthesis strategies. For instance, the asymmetric reduction of its aldehyde group can yield chiral 3-methoxy-2-methylpropan-1-ol. Another key application is in asymmetric aldol reactions, where chiral auxiliaries or catalysts are used to control the formation of new stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net These resulting chiral fragments are often precursors to polypropionate and polyketide units, which are integral components of many biologically active natural products, including antibiotics and immunosuppressants. uniovi.esscribd.com

For example, derivatives of 3-hydroxy-2-methylpropionate, which can be conceptually derived from this compound, are common starting materials in the synthesis of complex polyketides like discodermolide. scribd.com The synthesis of such chiral synthons is a critical step in the total synthesis of these complex natural products.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H10O2 nih.gov |

| Molecular Weight | 102.13 g/mol |

| InChIKey | QXEASUMNBOJEBO-UHFFFAOYSA-N uni.lu |

| Common Reactions | Oxidation (to carboxylic acid), Reduction (to alcohol), Nucleophilic Additions |

Overview of Current Research Trajectories in this compound Chemistry

Current research involving this compound and structurally related aldehydes continues to expand their utility in organic synthesis. One major area of focus is the development of novel catalytic asymmetric methods to more efficiently convert these simple precursors into highly functionalized, enantiomerically pure building blocks. harvard.edu This includes the use of organocatalysis and transition-metal catalysis to achieve high stereoselectivity in reactions such as α-functionalizations, aldol additions, and cycloadditions. harvard.edumdpi.com

Research is also directed towards applying these building blocks in the total synthesis of complex natural products. kashanu.ac.ir Synthetic chemists are continually devising more convergent and efficient routes to these targets, and fragments derived from molecules like this compound are often key pieces in their retrosynthetic analyses. scribd.com

Furthermore, the compound and its derivatives are studied in other chemical contexts. For example, as a volatile organic compound (VOC), its role in atmospheric chemistry has been assessed. In the field of food science, related Strecker aldehydes like 2-methylpropanal are known to be formed during Maillard reactions and contribute to the flavor profiles of processed foods. dtu.dk The fragrance industry also remains a key driver of research, with ongoing efforts to synthesize new odorants and understand structure-odor relationships. researchgate.netresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEASUMNBOJEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310757 | |

| Record name | 3-methoxy-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-08-7 | |

| Record name | NSC231572 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 2 Methylpropanal and Its Derivatives

Chemo- and Regioselective Preparations of 3-Methoxy-2-methylpropanal

Oxidation Pathways to this compound

A common and direct method for the preparation of this compound is the oxidation of its corresponding primary alcohol, 3-methoxy-2-methylpropan-1-ol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid, 3-methoxy-2-methylpropanoic acid. The reaction is typically performed under controlled temperature conditions and may be facilitated by a catalyst to enhance the selective conversion to the aldehyde.

In industrial settings, large-scale oxidation processes are often employed for the production of this compound. The choice of oxidizing agent and reaction conditions is critical to ensure high yield and purity of the desired aldehyde.

A study on the degradation of methyl tert-butyl ether (MTBE) using an advanced oxidation process (UV/H2O2) identified 2-methoxy-2-methylpropanal (B3051803) as a primary byproduct. acs.org This indicates that under specific oxidative conditions, related structures can be transformed into this aldehyde. Further research into the reaction of 2-methoxy-2-methyl propanal (MMP) with hydroxyl radicals has been conducted to determine absolute rate constants, which is crucial for understanding its degradation pathways. nih.gov

Reduction Strategies for Precursors to this compound

Conversely, this compound can be synthesized through the reduction of suitable precursors. The corresponding carboxylic acid, 3-methoxy-2-methylpropanoic acid, can be reduced to the aldehyde. This transformation often requires the use of specific reducing agents that can selectively convert the carboxylic acid to an aldehyde without further reduction to the alcohol.

Another approach involves the reduction of activated carboxylic acid derivatives. For instance, the synthesis of fragrances like Canthoxal and Silvial®, which are derivatives of 3-aryl-2-methylpropanal, involves a key step of reducing a 3-aryl-2-methylacrylic acid. researchgate.net While not directly producing this compound, this demonstrates a viable synthetic strategy where a substituted acrylic acid is reduced to the corresponding saturated aldehyde. The reduction of cinnamaldehyde (B126680) derivatives using enoate reductases also highlights the potential of biocatalytic methods for the selective reduction of α,β-unsaturated aldehydes to their saturated counterparts. google.com

Carbonyl Homologation and Chain Extension Approaches involving this compound

Carbonyl homologation represents a powerful strategy for extending the carbon chain of aldehydes and ketones. While specific examples detailing the direct homologation of this compound are not prevalent in the provided search results, general methodologies for the homologation of aldehydes are well-established and could be applied. For instance, the Tiffeneau-Demjanov rearrangement and related methods allow for the one-carbon extension of cyclic ketones, a principle that can be adapted to acyclic aldehydes. researchgate.net

More broadly, multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes has been achieved via C-C bond cleavage and subsequent cross-coupling with alkenols. researchgate.net This suggests the possibility of using precursors to this compound in similar transition metal-catalyzed cross-coupling reactions to achieve chain extension.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in the synthesis of complex chiral molecules and natural products.

Enantioselective Synthesis of Chiral this compound

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral aldehydes, including derivatives of propanal. nih.gov For instance, the enantioselective synthesis of the fragrances Canthoxal and Silvial®, which are 3-aryl-2-methylpropanal derivatives, has been accomplished with high enantiopurity using a ruthenium/axially chiral phosphine (B1218219) catalyst in an asymmetric hydrogenation step. researchgate.netresearchgate.net This approach highlights the potential for creating the chiral center at the C2 position with high stereocontrol.

Organocatalysis has also emerged as a versatile method for the enantioselective α-functionalization of aldehydes. researchgate.net Proline and its derivatives have been used as catalysts in asymmetric amination reactions of α,α-disubstituted aldehydes, demonstrating the ability to introduce functionality at the α-position with stereocontrol. researchgate.net Specifically, the amination of 3-(benzyloxy)-2-methylpropanal (B1624715) has been studied, showcasing the application of organocatalysis to a closely related substrate. researchgate.net

Furthermore, palladium-catalyzed asymmetric acetalization of methacryloyl derivatives has been utilized to produce enantiomers of 3-hydroxy-2-methylpropanal (B3052098) acetals. acs.orgrug.nl This method establishes a chiral center that could be a precursor to chiral this compound. The stereochemistry of the product is controlled by the catalyst and reaction conditions. nih.gov

The development of new chiral building blocks is essential for expanding the scope of asymmetric synthesis. nih.gov The synthesis of chiral terpenoid building blocks has been achieved through Ru-catalyzed enantioselective hydrogenation, further demonstrating the utility of this approach for creating stereocenters in propanal-like structures. researchgate.net

Chiral Auxiliary-Mediated Approaches for Stereocontrolthieme-connect.comsigmaaldrich.com

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the production of enantiomerically pure compounds. thieme-connect.comsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Several classes of chiral auxiliaries have been developed and are widely used in asymmetric synthesis, including oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. thieme-connect.comsigmaaldrich.comwikipedia.org These auxiliaries have proven effective in a variety of reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. sigmaaldrich.com For instance, chiral oxazolidinones are particularly powerful in stereoselective aldol reactions, facilitating the simultaneous establishment of two adjacent stereocenters. wikipedia.org The choice of the auxiliary and reaction conditions allows for the selective formation of either syn or anti diastereomers.

In the context of synthesizing molecules with stereocenters similar to that in this compound derivatives, chiral auxiliaries like pseudoephedrine have been successfully employed. diva-portal.org For example, the diastereoselective alkylation of amides derived from pseudoephedrine provides a reliable method to introduce a methyl group with high stereocontrol. diva-portal.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Features |

| Oxazolidinones | Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemical outcome. sigmaaldrich.comwikipedia.org |

| Pseudoephedrine | Alkylations | Both enantiomers are commercially available, high enantiomeric purity of products. diva-portal.org |

| Camphorsultam | Various Reactions | Robust and reliable, often used in industrial applications. thieme-connect.com |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | High diastereoselectivity, removable under mild conditions. thieme-connect.com |

Biocatalytic Routes for Enantiopure this compound Precursorsthieme-connect.com

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. scispace.comresearchgate.net Enzymes, such as lipases and aldolases, are increasingly used to produce chiral building blocks for the synthesis of complex molecules. acs.orgnih.gov

For the preparation of precursors to this compound, biocatalytic methods can be employed to establish the key stereocenter. For instance, the kinetic resolution of racemic alcohols using lipases is a well-established technique. rsc.org In a typical process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers, both in high enantiomeric purity. rsc.org For example, Pseudomonas cepacia lipase (PCL) has shown high enantioselectivity in the resolution of primary 2-methylalcohols. diva-portal.org

Furthermore, aldolases can be used for the asymmetric C-C bond formation, directly creating chiral aldol products. acs.org Engineered aldolases have shown promise in expanding the substrate scope to include simple aliphatic nucleophiles and hydroxyaldehydes, which are relevant structures for the synthesis of this compound precursors. acs.org

Table 2: Examples of Biocatalytic Transformations for Chiral Precursors

| Enzyme | Reaction Type | Substrate Example | Key Outcome |

| Candida antarctica lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic secondary alcohols | High enantioselectivity (E > 200). rsc.org |

| Burkholderia cepacia lipase | Enantioselective Hydrolysis | Racemic esters | High enantiomeric excess of acid and alcohol. rsc.org |

| Pseudomonas cepacia lipase (PCL) | Kinetic Resolution (Transesterification) | Racemic 2-methyl-3-aryl-1-propanols | High enantiomeric ratios (E > 100). diva-portal.org |

| D-fructose-6-phosphate aldolase (B8822740) (FSA) variants | Aldol Addition | 3-Hydroxyaldehydes and ketones | Formation of chiral diols. acs.org |

Diastereoselective Synthesis of this compound Stereoisomers

The diastereoselective synthesis of molecules with multiple stereocenters, such as derivatives of this compound, is a significant challenge in organic synthesis. The relative stereochemistry of adjacent chiral centers can be controlled through various strategies, including substrate-controlled and reagent-controlled methods.

One common approach involves the stereoselective addition of nucleophiles to chiral aldehydes or ketones. For example, the addition of organometallic reagents to α-chiral aldehydes often follows the Felkin-Anh model, which predicts the stereochemical outcome based on steric and electronic effects. In some cases, chelation control can override the Felkin-Anh model, leading to the opposite diastereomer. rsc.org The synthesis of rutamycin B involved a highly stereoselective coupling of a titanium enolate with an aldehyde, where the presence of a p-methoxybenzyl ether was critical for achieving the desired Felkin product. acs.org

Hydroboration of alkenes containing a nearby stereocenter can also proceed with high diastereoselectivity. The directing effect of a substituent can shield one face of the double bond, leading to the preferential formation of one diastereomer.

Green Chemistry Principles in the Synthesis of 3-Methoxy-2-methylpropanalcore.ac.ukrsc.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. core.ac.ukrsc.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Aqueous Methodologies for this compound Production

One of the key principles of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. rsc.org Water is an attractive solvent for organic reactions due to its low cost, non-flammability, and low toxicity. The use of aqueous media for reactions like the Kabachnik-Fields reaction has been shown to be effective. rsc.org

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste. Microwave irradiation can often facilitate solvent-free reactions, leading to shorter reaction times and higher yields. core.ac.uk The synthesis of α-aminophosphonates, for example, has been successfully carried out under solvent-free conditions, with toluene (B28343) giving comparable yields in some cases. rsc.org

Ionic liquids have also been explored as alternative "green" solvents due to their low vapor pressure and potential for recyclability. researchgate.net They have been used in reactions such as the Heck arylation for the synthesis of fragrance compounds. researchgate.net

Atom Economy and Efficiency Considerations in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. rsc.org A higher atom economy indicates that a larger proportion of the starting materials is incorporated into the final product, leading to less waste. rsc.org

Chemical Reactivity and Transformations of 3 Methoxy 2 Methylpropanal

Nucleophilic Additions to the Aldehyde Carbonyl of 3-Methoxy-2-methylpropanal

The carbonyl group in this compound is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of its synthetic applications.

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to aldehydes is a cornerstone of carbon-carbon bond formation, leading to the synthesis of secondary alcohols. libretexts.orglibretexts.orglibretexts.org These reagents function as potent carbon-based nucleophiles that attack the electrophilic carbonyl carbon of this compound. libretexts.org The reaction proceeds via a nucleophilic addition mechanism to form a tetrahedral magnesium or lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product. libretexts.orgyoutube.com

The general transformation can be represented as follows:

Nucleophilic Addition: The organometallic reagent adds to the carbonyl group.

Protonation: The resulting alkoxide is protonated by a dilute acid to give the alcohol. libretexts.org

The structure of the starting aldehyde dictates the class of alcohol formed; since this compound is a substituted aldehyde, these reactions produce secondary alcohols. libretexts.org The stereochemical outcome of such additions can be influenced by the existing chiral center at C2, potentially leading to diastereomeric alcohol products. While specific studies on this compound are not prevalent, research on analogous chiral aldehydes, such as 3-benzyloxy-2-methylpropanal, demonstrates that these additions are competent and can proceed with high levels of stereoselection, which is critical in the synthesis of complex molecules like deoxypropionates. nih.gov

Table 1: Illustrative Examples of Organometallic Additions to this compound Note: The following table presents expected products based on general principles of organometallic additions to aldehydes, as specific experimental data for this compound is not widely reported.

| Organometallic Reagent | Reagent Formula | Expected Product | Product Class |

| Methylmagnesium Bromide | CH₃MgBr | 4-Methoxy-3-methylbutan-2-ol | Secondary Alcohol |

| Ethylmagnesium Bromide | CH₃CH₂MgBr | 1-Methoxy-2-methylpentan-3-ol | Secondary Alcohol |

| Phenyllithium | C₆H₅Li | 1-Methoxy-2-methyl-1-phenylpropan-1-ol | Secondary Alcohol |

| Vinyllithium | CH₂=CHLi | 4-Methoxy-3-methylpent-1-en-4-ol | Secondary Allylic Alcohol |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the reaction of an enolate ion with a carbonyl compound. This compound can act as the electrophilic aldehyde component in a crossed aldol reaction, reacting with an enolate generated from another carbonyl compound (a ketone or a different aldehyde). This reaction leads to the formation of a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol adduct.

The stereochemical outcome of aldol reactions is of significant interest. Studies conducted on the structurally similar 2-methylpropanal in reactions with chiral ethyl ketone enolates have shown that the diastereoselectivity can be highly dependent on the enolate geometry (E/Z) and the specific reaction conditions, including the choice of metal and protecting groups. acs.org For this compound, the presence of the C2-methyl group and the potential for chelation involving the β-methoxy group could influence the facial selectivity of the nucleophilic attack by the enolate, thereby controlling the formation of syn or anti aldol adducts. Aldol additions are a powerful method for constructing polyol and 1,3-diol systems, which are common motifs in natural products. scribd.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), catalyzed by a weak base. For this compound, this reaction would lead to the formation of an α,β-unsaturated product after the initial addition and subsequent dehydration.

The Wittig reaction provides a highly reliable method for synthesizing alkenes from aldehydes. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The reaction typically forms a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting double bond (E/Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. While direct examples with this compound are scarce, related transformations with similar aldehydes are common. For instance, reactions of 2-methylpropanal with N-benzylnitrones, which are conceptually related to carbonyl olefination reactions, have been studied, demonstrating the utility of this aldehyde core in forming new double bonds. rsc.org

Table 2: Expected Products from Condensation Reactions Note: This table illustrates potential products from Knoevenagel and Wittig reactions based on established reactivity patterns.

| Reaction Type | Reagent | Expected Product Structure | Product Functional Group |

| Knoevenagel | Diethyl malonate | Diethyl 2-(3-methoxy-2-methylpropylidene)malonate | α,β-Unsaturated ester |

| Wittig | (Triphenylphosphoranylidene)methane | 4-Methoxy-3-methyl-1-butene | Alkene |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 4-methoxy-3-methylbut-2-enoate | α,β-Unsaturated ester |

Electrophilic Reactivity and Alpha-Substitutions of this compound

The α-hydrogen atom in this compound, located on the C2 carbon, is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for the formation of an enolate or enamine intermediate, which can then act as a nucleophile in various reactions.

Treatment of this compound with a suitable base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to form the corresponding enolate. This enolate is a soft nucleophile that can react with electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This process allows for the introduction of new alkyl groups at the C2 position. The general principles of enolate alkylation are well-established. kvmwai.edu.in

The formation of enolates from aldehydes can sometimes be complicated by competing self-aldol condensation. However, by using strong, non-nucleophilic bases at low temperatures, enolate formation can be favored. An alternative strategy involves converting the aldehyde into an imine or hydrazone derivative. Deprotonation of these derivatives creates a more stable, nucleophilic aza-enolate species that can be alkylated efficiently at the α-carbon before being hydrolyzed back to the aldehyde. kashanu.ac.ir This method offers a robust pathway for the α-functionalization of aldehydes like this compound.

The α-carbon of this compound can undergo halogenation under either acidic or basic conditions. In the presence of an acid catalyst, the aldehyde can tautomerize to its enol form. This enol then acts as a nucleophile, attacking an electrophilic halogen source (e.g., Br₂, Cl₂) to yield an α-halo aldehyde. Under basic conditions, the reaction proceeds via the enolate intermediate. Due to the presence of a single α-hydrogen, monosubstitution is the only possible outcome for this specific substrate, avoiding the polyhalogenation issues that can occur with aldehydes having multiple α-hydrogens. The resulting α-halo aldehyde is a valuable synthetic intermediate, primed for subsequent nucleophilic substitution or elimination reactions.

Rearrangements and Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound are valuable intermediates in the synthesis of various heterocyclic compounds through rearrangement and cyclization reactions. A notable example involves the derivatives of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, which can be prepared from precursors related to this compound. When these imines, where the alkylidene group contains a methyl substituent (R2 = Me), are treated with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) under reflux, they undergo a remarkable transformation. This process leads to the formation of azetidines through an intermediate aziridine (B145994) that undergoes ring expansion. researchgate.net

This reactivity is in stark contrast to the analogous N-alkylidene-(2,3-dibromopropyl)amines (where R2 = H), which, under the same reaction conditions, yield 2-(bromomethyl)aziridines. researchgate.net The presence of the additional methyl group at the 2-position of the propyl chain in the derivatives of this compound is crucial for facilitating the intramolecular cyclization and subsequent rearrangement to the more stable four-membered azetidine (B1206935) ring system. researchgate.net This transformation highlights the influence of substitution on the reaction pathway, directing the outcome towards either aziridine formation or a more complex rearrangement to an azetidine.

Further research has explored various cyclization reactions, including [4+2] and [3+2]-cycloadditions, as well as sigmatropic rearrangements like the - and -sigmatropic shifts, to construct complex molecular architectures. researchgate.netiranchembook.ir These reactions often involve the formation of reactive intermediates such as carbocations, carbenes, and radicals, which can undergo subsequent cyclization or rearrangement. iranchembook.ir

Oxidation and Reduction of the Aldehyde Moiety of this compound

The aldehyde functional group in this compound is a key site for chemical transformations, readily undergoing both oxidation to form a carboxylic acid and reduction to yield an alcohol. These reactions are fundamental in synthetic organic chemistry, allowing for the interconversion of important functional groups.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-methoxy-2-methylpropanoic acid. This transformation is a common and important reaction in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose.

Historically, chromium-based reagents such as chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent) were widely used for the oxidation of primary alcohols and aldehydes to carboxylic acids. google.com However, due to the toxicity and environmental hazards associated with chromium, alternative methods are now preferred. google.comlibretexts.org

Modern and more environmentally benign methods for the oxidation of aldehydes to carboxylic acids include the use of:

Potassium permanganate (B83412) (KMnO₄): In a basic aqueous solution, KMnO₄ is a powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids. libretexts.org

Sodium chlorite (B76162) (NaClO₂): This reagent, often used in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant such as sodium hypochlorite, provides a selective method for aldehyde oxidation. google.com This system is advantageous as it can be performed under mild conditions and often avoids the over-oxidation of other functional groups. google.com

Hydrogen peroxide (H₂O₂): As a "green" oxidant, hydrogen peroxide is an attractive choice. researchgate.net The use of adducts like 4Na₂SO₄·2H₂O₂·NaCl in aqueous solution provides a metal-free and selective method for oxidizing various aldehydes to their corresponding carboxylic acids in high yields. researchgate.net

The resulting 3-methoxy-2-methylpropanoic acid is a valuable building block in its own right, particularly as a chiral intermediate in the synthesis of pharmaceuticals and other complex molecules. smolecule.com

Table 1: Selected Reagents for the Oxidation of this compound

| Oxidizing Agent/System | Typical Reaction Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 3-Methoxy-2-methylpropanoic acid |

| Sodium Chlorite (NaClO₂) / TEMPO | Buffered aqueous solution | 3-Methoxy-2-methylpropanoic acid |

| 4Na₂SO₄·2H₂O₂·NaCl Adduct | Aqueous solution | 3-Methoxy-2-methylpropanoic acid |

The aldehyde functionality of this compound can be chemoselectively reduced to the corresponding primary alcohol, 3-methoxy-2-methylpropan-1-ol. This transformation is a cornerstone of organic synthesis, providing access to alcohols which are versatile intermediates. thieme-connect.de

A variety of reducing agents can accomplish this reduction, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common reducing agents for aldehydes include:

Sodium borohydride (NaBH₄): This is a mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol. It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups such as esters or amides.

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wide range of carbonyl compounds, including aldehydes, ketones, carboxylic acids, and esters, to the corresponding alcohols. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process is widely used in industrial settings for the reduction of aldehydes. thieme-connect.de

The product of this reduction, 3-methoxy-2-methylpropan-1-ol, serves as a versatile building block in organic synthesis. Its chiral version, (R)-3-methoxy-2-methylpropan-1-ol, is particularly valuable as an intermediate in the development of chiral drugs. guidechem.com

Table 2: Selected Reagents for the Reduction of this compound

| Reducing Agent/System | Typical Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 3-Methoxy-2-methylpropan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3-Methoxy-2-methylpropan-1-ol |

| Hydrogen (H₂) / Metal Catalyst (Pd, Pt, Ni) | Varies with catalyst | 3-Methoxy-2-methylpropan-1-ol |

Mechanistic Investigations of Reactions Involving 3 Methoxy 2 Methylpropanal

Kinetic Studies of Reaction Pathways and Rate Coefficients

Kinetic studies are fundamental to quantifying the rates of chemical reactions and understanding the factors that influence them. For 3-Methoxy-2-methylpropanal, reaction kinetics are often studied in the context of atmospheric degradation and synthetic transformations. The presence of a reactive aldehyde group and multiple C-H bonds makes it susceptible to attack by various reactive species.

The primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere is initiated by reaction with the hydroxyl (OH) radical. While direct kinetic data for the reaction of this compound with OH radicals is not extensively documented, the rate coefficients of structurally similar compounds provide valuable insights. The reactivity is largely determined by the different types of hydrogen atoms available for abstraction. Aldehydic hydrogens are particularly susceptible to abstraction.

The following table presents rate coefficients for the reaction of OH radicals with aldehydes and methoxy-containing compounds, illustrating the range of reactivity.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 1-Methoxy-2-propanone | (0.64 ± 0.13) × 10⁻¹¹ | researchgate.net |

| 3-Methoxy-3-methyl-1-butanol | (1.64 ± 0.18) × 10⁻¹¹ | researchgate.net |

| 3-Ethoxy-1-propanol | (3.48 ± 0.19) × 10⁻¹¹ | researchgate.net |

| Propanal | (1.2 ± 0.2) × 10⁻¹⁰ | researchgate.net |

| 2-Methylpropanal | (1.5 ± 0.3) × 10⁻¹⁰ | researchgate.net |

| Methyl 2-methylpropanoate | (3.40 ± 0.24) × 10⁻¹³ (at 296 K) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Elucidation of Transition States and Intermediates in this compound Transformations

Understanding the transient species—intermediates and transition states—is key to mapping the reaction pathways of this compound. Its bifunctional nature allows for a variety of transformations, each with unique mechanistic features.

Nucleophilic Addition: Like other aldehydes, this compound undergoes nucleophilic addition at the carbonyl carbon. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then protonated to yield the final alcohol product. The transition state for this process involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, with a corresponding rehybridization of the carbon from sp² to sp³. The electron-donating nature of the methoxy (B1213986) group can slightly deactivate the aldehyde towards nucleophiles compared to unsubstituted aldehydes.

Aldol (B89426) and Related Condensations: this compound possesses an α-hydrogen, making it capable of participating in aldol-type reactions. In the presence of a base, the α-hydrogen can be abstracted to form an enolate intermediate. This enolate can then act as a nucleophile, attacking the carbonyl group of another aldehyde molecule. The reaction of 2-methylpropanal, a close structural analog, is known to proceed via an aldol condensation mechanism to form a 3-hydroxy-2,2,4-trimethylpentanal intermediate. researchgate.net The stereoselectivity of such reactions is highly dependent on the enolate geometry and the reaction conditions, proceeding through cyclic or acyclic transition states to yield syn or anti products. nih.gov

Atmospheric Oxidation Intermediates: In the atmosphere, the initial reaction with OH radicals leads to the formation of an alkyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical, which is a key intermediate, dictates the final products. For instance, in the photooxidation of the related compound 2-methyl-3-butene-2-ol, the resulting peroxy radicals can undergo hydrogen shift reactions, leading to the formation of OH and HO₂ radicals, as well as stable products like 2-hydroxy-2-methylpropanal (B1210290) and acetone. copernicus.org Similar pathways are expected for this compound, leading to various oxygenated products.

Isotopic Labeling Studies to Confirm Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies on this compound are scarce, studies on analogous aldehydes and reaction types highlight the potential of this method.

For example, the mechanism of oxidative deformylation of aldehydes like 2-phenylpropionaldehyde by cytochrome P450 enzymes has been investigated using ¹⁸O labeling. nih.govacs.org By determining the source of oxygen in the formic acid product (from either ¹⁸O₂ or H₂¹⁸O), researchers could distinguish between different proposed oxidative species (Compound 0 vs. Compound I). nih.govacs.org This approach could be applied to study the enzymatic or chemical oxidation of this compound to elucidate the specific oxidative pathways it undergoes.

In another relevant study, the mechanism of methacrolein (B123484) formation from the cross-aldol condensation of formaldehyde (B43269) and propionaldehyde (B47417) was investigated using isotopically labeled substrates. bohrium.com These tracing experiments helped to verify that the reaction proceeds via a Mannich pathway. Such a strategy could be employed to confirm the mechanism of self-condensation of this compound or its cross-condensation with other carbonyl compounds.

Furthermore, isotope-labeling studies on the decarbonylation of aldehydes have been used to establish that the aldehyde C-H bond remains intact during the reaction and to identify the source of the proton in the newly formed alkane product. umich.edu This demonstrates the utility of isotopic labeling in dissecting complex C-C bond cleavage and formation reactions that this compound could potentially undergo.

Solvent Effects on Reaction Mechanisms of this compound

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. For reactions involving this compound, solvent effects are particularly relevant in nucleophilic additions and condensation reactions.

Nucleophilic Substitution (Sₙ1 and Sₙ2 type): The principles of solvent effects on substitution reactions can be applied to reactions involving the ether linkage of this compound, should it undergo cleavage. Polar protic solvents (e.g., water, ethanol) are known to stabilize charged intermediates and transition states. They are particularly effective at solvating both cations and anions and can favor Sₙ1-type mechanisms, which proceed through a carbocation intermediate. Polar aprotic solvents (e.g., acetone, DMF), on the other hand, are good at solvating cations but not anions, which can accelerate Sₙ2 reactions by leaving the nucleophile more "naked" and reactive. acs.org

Aldol Condensation: The solvent plays a critical role in aldol condensations. In the reaction of 2-methylpropanal, the solvent can affect the equilibrium of the reaction and the stability of the enolate intermediate. researchgate.net Studies on aldol-Tishchenko reactions of 2-methylpropanal have shown that the choice of solvent (e.g., hexane) and the nature of the catalyst counter-ion can dramatically affect product yields and reaction rates. aalto.fi For organocatalyzed aldol reactions, variables such as the solvent can impact the stereoselectivity of the product. ijnrd.org For instance, a study on BF₃·OEt₂-mediated nucleophilic additions to chiral imines showed that solvents like toluene (B28343) and chloroform (B151607) favored anti-selectivity, while acetonitrile (B52724) favored syn-selectivity, suggesting major changes in the reaction mechanism with solvent. escholarship.org It is plausible that similar solvent-dependent stereochemical outcomes would be observed in aldol reactions of this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Stereochemical Elucidation of 3 Methoxy 2 Methylpropanal Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including derivatives of 3-methoxy-2-methylpropanal.

2D-NMR (COSY, HSQC, HMBC) for Structural Connectivity of Complex Products

Two-dimensional NMR techniques are powerful for establishing the precise connectivity of atoms within complex molecules derived from this compound. youtube.comyoutube.comyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For a derivative of this compound, a COSY spectrum would show correlations between the aldehyde proton and the proton on the adjacent chiral carbon, as well as between the protons of the methyl and methoxy (B1213986) groups and their neighbors. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com This is crucial for assigning carbon signals based on their attached protons. For instance, the carbon of the methoxy group can be unambiguously identified by its correlation to the methoxy protons. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comyoutube.com This technique is invaluable for piecing together molecular fragments. For example, an HMBC spectrum could show a correlation between the aldehyde proton and the carbon of the methoxy group, confirming their relative positions within the molecule. youtube.com

A worked example of using HSQC and HMBC to differentiate between similar isomers demonstrates the power of these techniques in confirming the exact connectivity of molecular pieces, which would be challenging with 1D NMR alone. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.8–10.2 | ~200 |

| Methoxy H | 3.2–3.5 (singlet) | - |

| Methoxy C | - | - |

Note: Actual chemical shifts can vary depending on the solvent and other structural features of the derivative.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination in Derivatives

Determining the enantiomeric excess (ee) of chiral derivatives of this compound is critical in asymmetric synthesis. Chiral NMR shift reagents, often lanthanide-based complexes like Eu(fod)₃, can be employed for this purpose. libretexts.org These reagents form diastereomeric complexes with the enantiomers of a chiral substrate, leading to the separation of their NMR signals. libretexts.orgcore.ac.uk The integration of these separated signals allows for the quantification of the enantiomeric excess. libretexts.org The interaction between the chiral shift reagent and the substrate is a reversible Lewis acid-base complexation. libretexts.org The magnitude of the induced shift differences can be influenced by the proximity of the chiral center to the basic functional group that coordinates with the lanthanide reagent. core.ac.uk While effective, the use of chiral shift reagents has seen some decline with the advent of higher field NMR instruments. libretexts.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis in Reaction Products

Mass spectrometry is a vital tool for determining the molecular weight of reaction products and for deducing their structure through the analysis of fragmentation patterns. savemyexams.com For this compound, with a molecular formula of C₅H₁₀O₂, the molecular ion peak ([M]⁺) would appear at an m/z of 102.06808. uni.lu

Common fragmentation pathways for aldehydes and ethers include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group or the ether oxygen.

Loss of small neutral molecules: Such as water (H₂O), carbon monoxide (CO), or methanol (B129727) (CH₃OH). savemyexams.com

For instance, the fragmentation of 2-methylpropanal shows a characteristic base peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. docbrown.info In the case of this compound derivatives, the loss of a methoxy radical (∙OCH₃, mass loss of 31) or a methoxymethyl radical (∙CH₂OCH₃) are plausible fragmentation pathways that provide structural clues. savemyexams.comaip.org Analysis of these fragments helps to confirm the presence and location of the methoxy and methyl groups within the molecule. aip.org

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 103.07536 | 118.7 |

| [M+Na]⁺ | 125.05730 | 126.4 |

| [M-H]⁻ | 101.06080 | 119.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques used to monitor the transformation of functional groups during a reaction. spectroscopyonline.commdpi.com

Infrared Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The strong carbonyl (C=O) stretch of the aldehyde in this compound derivatives is typically observed around 1720 cm⁻¹. The C-O stretching vibration of the methoxy group appears in the 1100–1250 cm⁻¹ region. The progress of a reaction, such as the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, can be followed by the disappearance of the aldehyde peak and the appearance of new characteristic peaks (e.g., a broad O-H stretch for the carboxylic acid or alcohol).

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. oatext.com It can provide complementary information to IR, for instance, in observing changes in the C-C backbone of the molecule.

The shape, width, and position of IR and Raman bands are influenced by intermolecular interactions, such as hydrogen bonding, which can provide insights into the molecular environment. spectroscopyonline.com

X-ray Crystallography of Key Intermediates or Derivatives

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal of a derivative or a key intermediate can be obtained. acs.orgtcichemicals.com This technique is considered the gold standard for structural elucidation. tcichemicals.com For derivatives of this compound, obtaining a crystalline solid may involve creating a derivative, such as a hydrazone or a semicarbazone. The resulting crystal structure reveals precise bond lengths, bond angles, and conformational details. researchgate.netacs.org This information is invaluable for understanding stereoselective reaction mechanisms and for confirming the absolute configuration of chiral products. acs.org

Chiral Chromatography (HPLC, GC) for Stereochemical Purity Analysis of Reaction Products

Chiral chromatography is the primary method for separating enantiomers and determining the stereochemical purity of reaction products. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. gcms.cz Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H), are commonly used for this purpose. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC is an effective analytical method. gcms.cz Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz This technique allows for the separation and quantification of enantiomers, which is essential for assessing the success of asymmetric syntheses.

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. Both methods are crucial for validating the enantiopurity of chiral building blocks and final products derived from this compound. sci-hub.se

In-depth Computational Analysis of this compound Remains Largely Unexplored

Despite the growing role of computational chemistry in characterizing molecular structures and predicting their behavior, a thorough theoretical and computational investigation of this compound appears to be limited within publicly accessible scientific literature. Extensive searches for dedicated studies on the electronic structure, reactivity, conformational landscape, reaction pathways, intermolecular interactions, and predicted spectroscopic properties of this specific aldehyde have not yielded detailed research findings.

While the methodologies for the computational study of organic molecules are well-established, their application to every chemical compound is not exhaustive. The absence of published research in this specific area means that a detailed article on the theoretical and computational chemistry of this compound, as per the requested outline, cannot be constructed at this time without resorting to speculation. The scientific community has yet to publish dedicated research on the following specific areas for this compound:

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Conformational Analysis and Stereoelectronic Effects

Computational Prediction of Reaction Pathways and Energy Barriers

Molecular Dynamics Simulations of Intermolecular Interactions

Quantum Chemical Calculations for Spectroscopic Prediction (e.g., NMR, IR)

Future computational research would be necessary to elucidate these aspects of this compound's chemical nature.

This compound: A Versatile Building Block in Synthetic Chemistry

This compound is a bifunctional organic compound that serves as a valuable synthetic intermediate in the creation of a wide array of more complex molecules. Its structure, featuring both a reactive aldehyde group and a methoxy group, allows for diverse chemical transformations, making it a key component in various industrial and research applications. This article explores the multifaceted applications of this compound as a synthetic building block.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H10O2 nih.govuni.lu |

| Molecular Weight | 102.13 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 13141-08-7 nih.gov |

| SMILES | CC(COC)C=O nih.govuni.lu |

| InChIKey | QXEASUMNBOJEBO-UHFFFAOYSA-N nih.govuni.lu |

Future Research Directions and Emerging Trends in 3 Methoxy 2 Methylpropanal Chemistry

Development of Novel Catalytic Systems for 3-Methoxy-2-methylpropanal Transformations

Future research will likely focus on developing sophisticated catalytic systems to control the reactivity of this compound, particularly for creating stereogenic centers. As an α-branched aldehyde, it presents unique challenges and opportunities in asymmetric catalysis. nih.gov

Organocatalysis, especially enamine catalysis, stands out as a promising area. Chiral secondary amines, such as α,α-diarylprolinol silyl (B83357) ethers, have proven to be general and effective catalysts for a wide range of α-functionalization reactions of aldehydes, including C-C, C-N, and C-X (halogen) bond formations. acs.orgrsc.org Applying these catalysts to this compound could enable the enantioselective introduction of various functional groups at the α-position, a key step in synthesizing complex chiral molecules. nih.gov The development of catalysts that can effectively control the stereochemistry at the α-carbon of such a substituted aldehyde is a significant goal. nih.gov

Moreover, the aldehyde group can be transformed into other functionalities. Catalytic asymmetric reduction would yield the corresponding chiral alcohol, a valuable synthon. Conversely, selective oxidation could produce the carboxylic acid. The development of chemoselective catalysts that can perform these transformations without affecting the methoxy (B1213986) group is an active area of research. Future work will likely involve designing catalysts that can tolerate the existing functionality while precisely acting on the aldehyde moiety.

Table 1: Potential Asymmetric Transformations of this compound using Novel Catalysts This table is illustrative and based on established catalytic methods for analogous aldehydes.

| Transformation | Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| α-Amination | Chiral Prolinol Silyl Ether | Enantiopure α-amino aldehyde derivative | Access to chiral amino alcohols and acids |

| α-Alkylation | Chiral Secondary Amine / Metal Catalyst | α-alkylated this compound | Creation of quaternary carbon stereocenters |

| Asymmetric Aldol (B89426) Addition | Chiral Organocatalyst | β-hydroxy aldehyde with multiple stereocenters | Construction of polyketide-like structures |

| Asymmetric Reduction | Chiral Lewis Acid / Transfer Hydrogenation Catalyst | (R)- or (S)-3-methoxy-2-methylpropan-1-ol | Versatile chiral building block |

Integration with Flow Chemistry Methodologies

The integration of synthetic routes involving this compound with continuous flow chemistry is an emerging trend aimed at improving process safety, efficiency, and scalability. nih.gov Aldehyde-based reactions, which can be exothermic or involve hazardous reagents, benefit significantly from the superior heat and mass transfer, precise temperature control, and enhanced safety offered by flow reactors. rsc.orgresearchgate.net

Future research will focus on translating key transformations of this compound, such as catalytic hydrogenations, oxidations, and C-C bond-forming reactions, from batch to continuous processes. zenodo.org For instance, a multi-step flow synthesis could be designed where this compound is first generated in one reactor and then directly telescoped into a second reactor for a subsequent catalytic transformation, minimizing handling and purification steps. rsc.org This approach is particularly valuable for producing fine chemicals and pharmaceutical intermediates. acs.org The ability to safely handle reactive intermediates and reagents in a contained system makes flow chemistry an attractive platform for exploring the full synthetic potential of this aldehyde. researchgate.net

Table 2: Comparison of Batch vs. Potential Flow Chemistry for Aldehyde Transformations

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat dissipation, enhanced safety. researchgate.net |

| Scalability | Challenging, often requires re-optimization. | Easier and more predictable scale-up. |

| Reaction Time | Can be lengthy (hours to days). | Significantly reduced (minutes). nih.gov |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. |

Bio-inspired Synthetic Approaches leveraging this compound

The structure of this compound, with its oxygenation pattern, resembles intermediates in polyketide biosynthesis. rsc.org Polyketides are a large class of natural products synthesized by modular enzymes known as polyketide synthases (PKSs), which use simple acyl-CoA building blocks. researchgate.netacs.orgnih.gov This structural similarity makes this compound an attractive building block for bio-inspired and chemoenzymatic synthetic strategies.

Future research could explore using this compound as a substrate for engineered enzymes or in biomimetic chemical reactions to construct complex natural product scaffolds. tib.eu For example, it could serve as a "starter" or "extender" unit in synthetic cascades that mimic PKS assembly lines. rsc.org By combining the chemical versatility of this aldehyde with the high selectivity of biocatalysts, researchers can aim to develop novel and efficient routes to biologically active molecules that are otherwise difficult to synthesize. This approach aligns with the growing trend of using building blocks derived from biosynthetic pathways to streamline the total synthesis of complex natural products. researchgate.net

Advanced Materials Applications via this compound Derivatives

The aldehyde functionality is a reactive handle for polymer synthesis and modification, opening up possibilities for creating advanced materials from this compound derivatives. nih.gov Research is emerging on the use of aldehydes to create functional polymers with tailored properties. researchgate.net

One promising direction is the development of degradable polymers. The polycarbonate backbone, for instance, is known to be biodegradable. By creating monomers derived from this compound, it may be possible to synthesize functional polycarbonates or polyesters. mdpi.com The aldehyde group could be incorporated into the polymer side chains, providing a reactive site for post-polymerization modification. nih.govacs.org This would allow for the attachment of bioactive molecules, dyes, or cross-linking agents, leading to materials for biomedical applications, smart coatings, or responsive hydrogels.

Another trend is the use of aldehydes in multicomponent polymerizations. Catalyst-free multicomponent reactions involving dialdehydes, diamines, and cyanides have been used to prepare functional polymers like poly(α-aminonitrile)s. rsc.org By designing a di-aldehyde derivative of this compound, this strategy could be employed to create novel polymers with unique thermal and optical properties, influenced by the methoxy and methyl substituents.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic and medicinal chemistry for generating molecular diversity. windows.net Aldehydes are key components in many of the most powerful MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.orgnih.gov

This compound is an ideal candidate for these reactions. Its participation in an Ugi four-component reaction (with an amine, a carboxylic acid, and an isocyanide) would yield complex α-acylamino amide products. chemeurope.comorganic-chemistry.orgamerigoscientific.com Similarly, in a Passerini three-component reaction (with a carboxylic acid and an isocyanide), it would produce α-acyloxy amides. wikipedia.orgorganicreactions.orgchemistnotes.com The methoxy and methyl groups on the aldehyde backbone would be incorporated into the final product, providing a specific substitution pattern that can be used to tune the properties of the resulting molecule library.

This approach is highly valuable for drug discovery, as it allows for the rapid synthesis of large libraries of diverse, peptidomimetic compounds for biological screening. wikipedia.org Future work will undoubtedly explore the full scope of MCRs involving this compound to synthesize novel heterocyclic scaffolds and other medicinally relevant structures. acs.orgchemicaljournal.innih.govrsc.org

Table 3: Potential Products from Multicomponent Reactions of this compound

| Reaction Name | Other Reactants | Product Class | Key Features |

|---|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Creates peptide-like structures with high diversity. organic-chemistry.org |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Efficiently generates functionalized ester-amide scaffolds. wikipedia.org |

| Biginelli-type Reaction | Urea, β-Ketoester | Dihydropyrimidinone | Synthesis of heterocyclic compounds with potential biological activity. |

| Hantzsch-type Reaction | β-Ketoester (2 eq.), Ammonia | Dihydropyridine | Access to privileged medicinal scaffolds. acs.org |

常见问题

Q. What are the recommended synthetic routes for 3-Methoxy-2-methylpropanal, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the oxidation of 3-methoxy-2-methylpropanol using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions. Temperature control (0–5°C) minimizes side reactions like over-oxidation. Yields typically range from 60–75% after purification via fractional distillation . Alternative routes include Swern oxidation, which avoids chromium-based reagents but requires strict anhydrous conditions. Comparative

| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCC Oxidation | PCC | DCM | 70 | ≥95% |

| Swern Oxidation | Oxalyl chloride | DCM/Et3N | 65 | ≥90% |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic analyses:

- NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm (¹H) and carbonyl carbon at ~200 ppm (¹³C). Methoxy (-OCH3) groups appear as singlets at δ 3.2–3.5 ppm.

- FT-IR : Confirm aldehyde C=O stretch at ~1720 cm⁻¹ and methoxy C-O at 1100–1250 cm⁻¹.

- LC-MS : Use electrospray ionization (ESI) to detect [M+H]+ ions (expected m/z: 116.12) and assess purity ≥95% .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on analogs with similar functional groups (e.g., aldehydes and methoxy derivatives):

- GHS Hazards : Potential skin/eye irritation (Category 2) and acute oral toxicity (Category 4). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation or polymerization.

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?

- Methodological Answer : Conflicting reports may arise from pH-dependent degradation. Design a stability study:

- Prepare buffered solutions (pH 2–12) and monitor aldehyde concentration via HPLC at intervals (0, 24, 48 hrs).

- Under acidic conditions (pH < 4), hydrate formation dominates, reducing bioavailability. At pH > 10, aldol condensation may occur. Use kinetic modeling (e.g., first-order decay) to quantify degradation rates .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

- Methodological Answer : Employ asymmetric catalysis:

- Use a Jacobsen epoxidation catalyst to oxidize prochiral allyl ether precursors, achieving >90% enantiomeric excess (ee).

- Chiral stationary phase GC or HPLC (e.g., Chiracel OD-H column) validates enantiopurity. Reaction conditions:

| Catalyst | Solvent | Temp (°C) | ee (%) |

|---|---|---|---|

| (R,R)-Salen-Mn(III) | Toluene | -20 | 92 |

| Proline-derived organocatalyst | DMF | 25 | 85 |

Q. How do substituent effects influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The electron-donating methoxy group deactivates the aldehyde toward nucleophiles. Compare reactivity with analogs:

- Perform kinetic studies using Grignard reagents (e.g., MeMgBr) in THF. Monitor progress via in situ IR.

- Data table for rate constants (k):

| Compound | k (M⁻¹s⁻¹) |

|---|---|

| Propanal | 0.45 |

| This compound | 0.12 |

| 2-Methoxypropanal | 0.08 |

Steric hindrance from the methyl group further reduces reactivity .

Q. What advanced computational methods predict the metabolic pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to model oxidation and conjugation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。